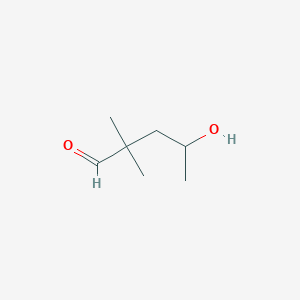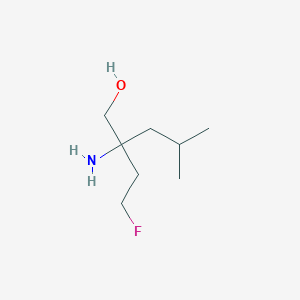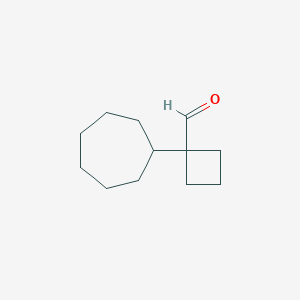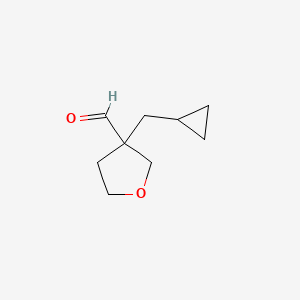
4-Hydroxy-2,2-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,2-dimethylpentanal is an organic compound that belongs to the class of aldehydes It features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a pentane backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction between 2,2-dimethylpropanal and formaldehyde under basic conditions can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods may vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group.
Major Products Formed
Oxidation: 4-Hydroxy-2,2-dimethylpentanoic acid.
Reduction: 4-Hydroxy-2,2-dimethylpentanol.
Substitution: 4-Chloro-2,2-dimethylpentanal.
Scientific Research Applications
4-Hydroxy-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethylpentanal involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the aldehyde group is reactive towards nucleophiles. These interactions can influence various biochemical pathways and molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pentenal: Similar structure but with a double bond in the pentane chain.
4-Hydroxy-2,2-dimethylpentanoic acid: Oxidized form of 4-Hydroxy-2,2-dimethylpentanal.
4-Hydroxy-2,2-dimethylpentanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H14O2/c1-6(9)4-7(2,3)5-8/h5-6,9H,4H2,1-3H3 |
InChI Key |
OUAMZEAZHSQNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B15263849.png)
![[1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15263879.png)



![Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B15263903.png)
![6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride](/img/structure/B15263909.png)

![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol](/img/structure/B15263930.png)
![(1-Methoxypropan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15263931.png)

![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol](/img/structure/B15263955.png)


